molecular formula C9H17NO B13287466 2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane

2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane

Cat. No.: B13287466
M. Wt: 155.24 g/mol
InChI Key: HQWJPRCRPGOHAN-UHFFFAOYSA-N
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Description

2,2-Dimethyl-8-oxa-5-azaspiro[35]nonane is a spiro compound characterized by its unique structure, which includes an oxygen and nitrogen atom within a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with an epoxide, leading to the formation of the spirocyclic structure. The reaction conditions often include the use of a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application, but generally, the compound can influence biochemical processes by altering the function of its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-6-azaspiro[3.5]nonane
  • 2-Oxa-7-azaspiro[3.5]nonane
  • 2,5-Dioxa-8-azaspiro[3.5]nonane

Uniqueness

2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms. This combination provides distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2,2-dimethyl-8-oxa-5-azaspiro[3.5]nonane

InChI

InChI=1S/C9H17NO/c1-8(2)5-9(6-8)7-11-4-3-10-9/h10H,3-7H2,1-2H3

InChI Key

HQWJPRCRPGOHAN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)COCCN2)C

Origin of Product

United States

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